

Characterization of Boc-PEG4-methyl propionate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-PEG4-methyl propionate*

Cat. No.: *B11826517*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the bifunctional linker, **Boc-PEG4-methyl propionate**. Due to the limited availability of specific experimental spectra for this compound in public databases, this guide presents predicted data based on the analysis of its structural analogues and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

Introduction

Boc-PEG4-methyl propionate is a valuable chemical tool frequently employed in the synthesis of more complex molecules, particularly in the field of drug delivery and proteomics. It features a Boc-protected amine, a tetra-polyethylene glycol (PEG) spacer, and a methyl ester terminus. This unique combination of functional groups allows for its use as a flexible linker to conjugate different molecular entities. Accurate characterization of its structure and purity is paramount for its successful application. This guide focuses on the two primary analytical techniques for this purpose: NMR spectroscopy and mass spectrometry.

Predicted Analytical Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and mass spectrometry data for **Boc-PEG4-methyl propionate**. These predictions are based on the known chemical shifts

of similar structural motifs, including the Boc protecting group, the PEG chain, and the methyl propionate moiety.

Table 1: Predicted ^1H NMR Data for Boc-PEG4-methyl propionate

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
a	1.44	Singlet	9H
b	3.25	Triplet	2H
c	3.55	Triplet	2H
d	3.64	Multiplet	12H
e	2.62	Triplet	2H
f	3.67	Singlet	3H

Note: The spectrum is predicted for a solution in CDCl_3 . Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ^{13}C NMR Data for Boc-PEG4-methyl propionate

Assignment	Predicted Chemical Shift (ppm)
1	28.4
2	79.1
3	40.3
4	70.2
5-10	70.5
11	67.2
12	34.8
13	174.2
14	51.7

Note: The spectrum is predicted for a solution in CDCl₃. Chemical shifts are referenced to the solvent peak.

Table 3: Predicted Mass Spectrometry Data for Boc-PEG4-methyl propionate

Ion	Predicted m/z	Description
[M+Na] ⁺	387.21	Sodium Adduct
[M+H] ⁺	365.23	Protonated Molecule
[M-Boc+H] ⁺	265.18	Loss of Boc group

Note: The predicted m/z values are for the most abundant isotopes.

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and mass spectrometry data for **Boc-PEG4-methyl propionate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural verification.

Materials:

- **Boc-PEG4-methyl propionate** sample
- Deuterated chloroform (CDCl_3) with 0.03% v/v TMS
- 5 mm NMR tubes
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **Boc-PEG4-methyl propionate**.
 - Dissolve the sample in approximately 0.6 mL of CDCl_3 containing TMS in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire a single-pulse ^1H NMR spectrum with the following typical parameters:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16

- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the TMS peak at 0.00 ppm.
- Integrate all peaks and record the chemical shifts and multiplicities.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).
 - Typical parameters:
 - Pulse Angle: 30 degrees
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Process the spectrum similarly to the ¹H spectrum.
 - Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the accurate mass of the molecule and identify key fragments for structural confirmation.

Materials:

- **Boc-PEG4-methyl propionate** sample
- Methanol (HPLC grade)
- Formic acid (optional, for enhancing ionization)

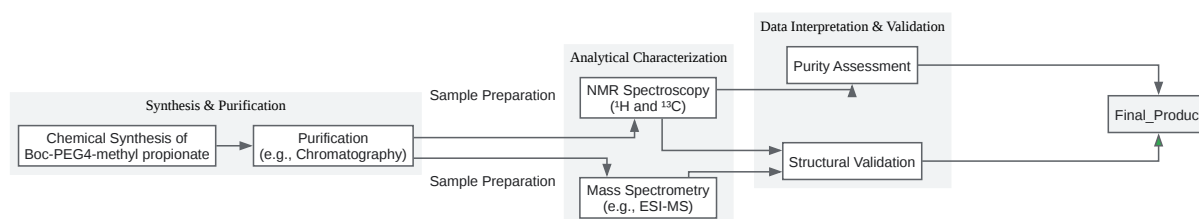
- Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **Boc-PEG4-methyl propionate** in methanol at a concentration of approximately 1 mg/mL.
 - Prepare a dilute solution for injection by diluting the stock solution to approximately 1-10 µg/mL with methanol. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation.
- Mass Spectrometry Analysis:
 - Set up the ESI-MS instrument in positive ion mode.
 - Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain a stable and strong signal.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
 - Record the m/z values of the major peaks observed, including the molecular ion and any significant adducts or fragments.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the characterization of a chemical compound like **Boc-PEG4-methyl propionate** using NMR and mass spectrometry.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and analytical characterization of **Boc-PEG4-methyl propionate**.

This comprehensive guide provides researchers with the necessary information to confidently identify and characterize **Boc-PEG4-methyl propionate**, ensuring the quality and reliability of their subsequent research and development activities.

- To cite this document: BenchChem. [Characterization of Boc-PEG4-methyl propionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11826517#boc-peg4-methyl-propionate-nmr-and-mass-spectrometry-data\]](https://www.benchchem.com/product/b11826517#boc-peg4-methyl-propionate-nmr-and-mass-spectrometry-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com